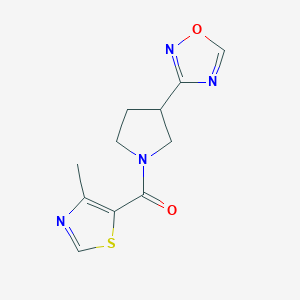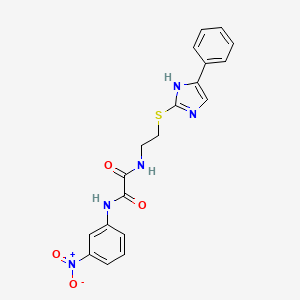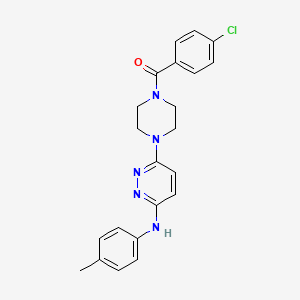
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as TASP0433864, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further research.
作用机制
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone inhibits the activity of several enzymes and signaling pathways, including phosphodiesterases, phosphatidylinositol 3-kinase (PI3K), and Akt. These enzymes and pathways are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these processes, (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has the potential to slow the progression of various diseases.
Biochemical and Physiological Effects:
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. These effects have been observed in various cell lines and animal models, suggesting that (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has potential therapeutic value.
实验室实验的优点和局限性
One advantage of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is that it has been shown to be effective in preclinical studies, making it a potential candidate for further research. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several potential future directions for research on (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective inhibitors. Another direction is to study the potential use of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone in combination with other therapeutic agents, which may enhance its efficacy. Additionally, further studies on the safety and toxicity of this compound are needed to determine its potential use in clinical settings.
合成方法
The synthesis of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves several steps, including the formation of a pyridazine intermediate and the coupling of this intermediate with a piperazine derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been studied for its potential use in treating various diseases, including cancer, neurological disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of several key enzymes and signaling pathways that are involved in these diseases.
属性
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-16-2-8-19(9-3-16)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)17-4-6-18(23)7-5-17/h2-11H,12-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMENAEZJCMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

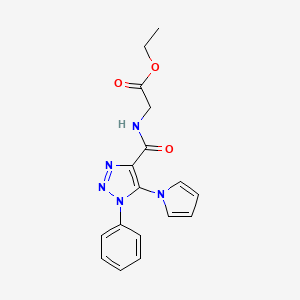
![5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2874282.png)
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2874283.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)
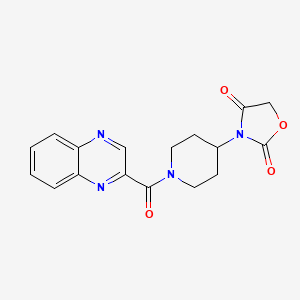
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)
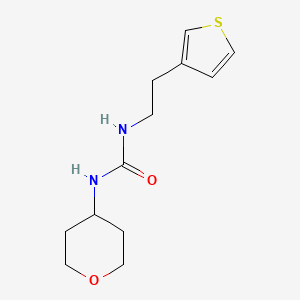
![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)
![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)


